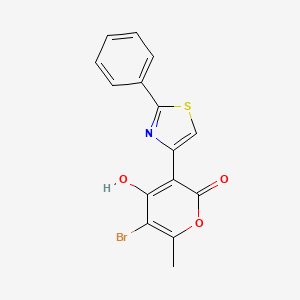![molecular formula C15H22N4O6 B13373100 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline](/img/structure/B13373100.png)
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline is a synthetic organic compound that belongs to the class of triazole-containing amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline typically involves the following steps:
Protection of Proline: The proline amino acid is first protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions at the amino group.
Click Chemistry: The protected proline is then subjected to a click reaction with an azide and an alkyne to form the 1,2,3-triazole ring. This reaction is usually catalyzed by copper(I) ions.
Esterification: The carboxyl group of the triazole ring is esterified using ethanol to form the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the ester or triazole ring, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein interactions.
Medicine: Investigated for its role in drug design, particularly in the development of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-butoxycarbonyl)-4-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline
- 1-(tert-butoxycarbonyl)-4-[4-(acetoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline
Uniqueness
1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both Boc and ethoxycarbonyl groups provides versatility in synthetic applications and potential for diverse biological interactions.
Propriétés
Formule moléculaire |
C15H22N4O6 |
|---|---|
Poids moléculaire |
354.36 g/mol |
Nom IUPAC |
4-(4-ethoxycarbonyltriazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N4O6/c1-5-24-13(22)10-8-19(17-16-10)9-6-11(12(20)21)18(7-9)14(23)25-15(2,3)4/h8-9,11H,5-7H2,1-4H3,(H,20,21) |
Clé InChI |
DUKVLBYVDIGTBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=N1)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
![N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13373029.png)
![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
![6-(3-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373043.png)
![3-(1-Benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373046.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373047.png)
![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
![1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373069.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)
